Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester

Description

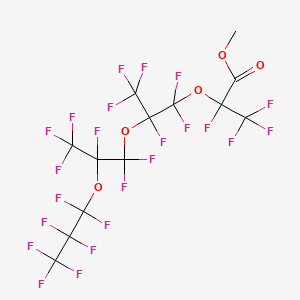

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester (CAS 39187-47-8; C₁₃H₃F₂₃O₅; MW 676.12 g/mol) is a methyl ester derivative of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA), a perfluoroalkyl ether carboxylic acid (PFECA) used as a replacement for legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) . This compound belongs to the GenX family of chemicals, characterized by ether-linked fluorinated carbon chains and terminal carboxylic acid or ester groups. Its esterification alters physicochemical properties such as volatility, solubility, and metabolic pathways compared to the acid form .

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O5/c1-38-2(37)3(14,7(19,20)21)39-12(33,34)5(17,9(25,26)27)41-13(35,36)6(18,10(28,29)30)40-11(31,32)4(15,16)8(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXNOHVAKKASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880418 | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-47-8 | |

| Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039187478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Reaction

One of the most common methods for synthesizing this compound is through an esterification reaction involving perfluorinated alcohols and carboxylic acids.

Reagents : 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol and sodium hydride.

Chromatographic Purification

Following the esterification reaction, purification is essential to isolate the desired product from by-products and unreacted materials.

- Method :

Refluxing with Sodium Hydroxide

In some cases, a sodium hydroxide solution can be added to enhance the reaction conditions.

The yield of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester can vary based on the specific conditions employed during synthesis. Typical yields range from moderate to high depending on factors such as temperature control and purity of reagents.

Characterization Techniques

The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure through proton and carbon spectra.

Mass Spectrometry (MS) : Helps in determining molecular weight and confirming the presence of specific functional groups.

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Purification Technique |

|---|---|---|---|

| Esterification | Perfluorinated alcohols | Room temperature | Silica gel chromatography |

| Reflux with Sodium Hydroxide | Sodium hydroxide solution | Gentle heating | Silica gel chromatography |

The preparation of this compound involves careful selection of reagents and conditions to ensure high yield and purity. The methods discussed provide a comprehensive overview of current practices in synthesizing this important fluorinated compound. Further research may explore alternative synthesis routes or modifications to existing methods to enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated acids, while substitution reactions can produce a range of fluorinated derivatives .

Scientific Research Applications

Environmental Science

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is utilized in environmental testing and monitoring due to its properties as a persistent organic pollutant. It is often studied for its behavior in soil and water systems.

Case Study: PFAS Reaction Library Development

A recent study focused on developing a PFAS reaction library to identify plausible transformation pathways of perfluoroalkyl substances (PFAS) like perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid in environmental and biological systems. The research highlighted the compound's persistence and potential ecological impacts .

Chemical Manufacturing

This compound serves as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows it to act as a surfactant or emulsifier in various chemical processes.

Data Table: Chemical Properties for Manufacturing

| Property | Value |

|---|---|

| Boiling Point | 193-196°C |

| Density | 1.6 g/cm³ |

| Solubility | Chloroform (sparingly) |

| Storage Temperature | +4°C |

Pharmaceutical Applications

The compound has been investigated for its potential use in drug delivery systems due to its unique physicochemical properties that can enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Research has indicated that perfluoro compounds can improve the solubility and stability of drugs in aqueous environments. This property is crucial for developing effective drug formulations .

Material Science

In material science, perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid is used to create coatings with water and oil repellency. These coatings are beneficial for textiles and industrial applications where resistance to stains and moisture is required.

Data Table: Performance Characteristics of Coatings

| Coating Type | Water Repellency | Oil Repellency |

|---|---|---|

| Standard Coating | Moderate | Low |

| Perfluorinated Coating | High | High |

Mechanism of Action

The mechanism of action of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting normal cellular functions . Additionally, its stability and resistance to degradation make it a persistent compound in biological systems .

Comparison with Similar Compounds

Comparison with Similar PFECA Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions among HFPO-TeA, its methyl ester, and related PFECAs:

Toxicological Profiles

HFPO-TeA Methyl Ester vs. HFPO-TeA (Acid Form)

- Metabolism : The methyl ester is expected to hydrolyze to HFPO-TeA in biological systems, similar to how GenX (HFPO-DA ammonium salt) releases the acid form in vivo .

- Thyroid Disruption : HFPO-TeA exposure in rats caused significant reductions in T3 (triiodothyronine) and T4 (thyroxine) hormones at 17 mg/kg/day, with sex-dependent plasma concentrations (males: 224 ng/mL; females: 250 ng/mL) . The ester form may delay toxicity onset due to slower hydrolysis.

- Hepatotoxicity : HFPO-TeA increased absolute liver weight in male rats (22.45 g at 6.3 mg/kg/day vs. 14.50 g in controls) , comparable to GenX-induced liver enlargement .

Comparison with Shorter-Chain PFECAs (GenX, HFPO-TA)

Environmental Persistence and Bioaccumulation

- Volatility : The methyl ester’s lower polarity may enhance atmospheric transport compared to the acid form, analogous to volatile precursors of PFOA .

- Degradation : Ester forms are prone to hydrolysis in water/soil, releasing persistent carboxylic acids. HFPO-TeA has been detected in fluoropolymer production waste and adjacent water bodies in China .

- Bioaccumulation: HFPO-TeA’s longer chain (12 carbons vs.

Mechanistic Insights from In Vitro and In Vivo Studies

Metabolic Pathways

- Phase II Transformations: In vitro hepatocyte assays predict HFPO-TeA metabolism via glycine conjugation (C₁₄H₄F₂₃NO₆; 718.97 Da) and glucuronidation (C₁₈H₉F₂₃O₁₁; 837.98 Da) .

- Sex Differences : Male rats exhibited higher HFPO-TeA plasma concentrations (126–210 ng/mL) than females (53.2–86.8 ng/mL) at 17 mg/kg/day, linked to differential protein binding or renal clearance .

Regulatory and Environmental Implications

- EU Regulations : HFPO-TeA and its ester fall under the EU’s broad PFAS restriction proposal (2023), which targets >10,000 PFAS due to persistence and mobility .

- Detection in Biosolids : HFPO-TeA has been identified in fluoropolymer raw materials and wastewater, raising concerns about environmental release during manufacturing .

Biological Activity

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester (PFTrTDA-ME), is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure and properties. This compound has garnered attention due to its potential applications and implications in environmental science and toxicology. This article explores the biological activity of PFTrTDA-ME, focusing on its interactions with biological systems, potential toxicity, and environmental impact.

- Molecular Formula : C13H3F23O5

- Molecular Weight : 676.12 g/mol

- CAS Number : 39187-47-8

- Structure : The compound features a perfluorinated carbon chain with ester functional groups that enhance its solubility in various solvents.

Biological Activity Overview

The biological activity of PFTrTDA-ME is influenced by its chemical structure, which includes multiple fluorinated carbons. These characteristics contribute to its stability and resistance to degradation in biological systems.

Toxicological Studies

Recent studies have examined the toxicological effects of PFTrTDA-ME on various organisms. Key findings include:

- Cytotoxicity : In vitro studies indicate that PFTrTDA-ME exhibits cytotoxic effects on mammalian cell lines at high concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes .

- Endocrine Disruption : Research suggests that PFTrTDA-ME may interfere with endocrine functions in vertebrates. It has been shown to bind to hormone receptors, potentially leading to altered hormonal signaling pathways .

- Bioaccumulation Potential : Due to its lipophilic nature, PFTrTDA-ME has a high potential for bioaccumulation in aquatic organisms. Studies have detected significant levels of PFAS in fish and other aquatic life forms exposed to contaminated water sources .

Environmental Impact

PFTrTDA-ME is persistent in the environment due to its strong carbon-fluorine bonds, making it resistant to biodegradation. This persistence raises concerns regarding long-term ecological impacts:

- Aquatic Toxicity : Laboratory tests have demonstrated that PFTrTDA-ME can be toxic to aquatic organisms such as algae and fish at environmentally relevant concentrations .

- Soil Contamination : The compound has been detected in soil samples near industrial sites, indicating potential pathways for groundwater contamination and subsequent human exposure through the food chain .

Case Studies

Several case studies have highlighted the biological effects of PFTrTDA-ME:

-

Case Study 1: Fish Exposure

A study conducted on the effects of PFTrTDA-ME on zebrafish revealed developmental abnormalities at concentrations above 10 µg/L. The observed effects included malformations in the skeletal structure and impaired swimming behavior . -

Case Study 2: Human Cell Lines

Research involving human liver cell lines showed that exposure to PFTrTDA-ME resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This effect was dose-dependent, with significant alterations noted at concentrations exceeding 50 µM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H3F23O5 |

| Molecular Weight | 676.12 g/mol |

| CAS Number | 39187-47-8 |

| Solubility | Slightly soluble in DMSO |

| Toxicity (LC50 - Fish) | 15 µg/L |

| Cytotoxic Concentration | >50 µM |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester in environmental or biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For environmental matrices (e.g., water, egg yolk), samples are typically extracted using solid-phase extraction (SPE) with methanol/water mixtures. Isotope dilution with ¹³C-labeled internal standards (e.g., perfluoro-¹³C₆-decanoic acid) improves quantification accuracy. Detection limits range from 0.1–1 ng/g wet weight, depending on matrix complexity .

Q. How do researchers design dose-response studies for this compound in rodent models?

- Methodological Answer : Studies often employ Sprague Dawley rats exposed via oral gavage across multiple dose levels (e.g., 0.3–335.2 mg/kg/day) over 5–28 days. Key endpoints include mortality, body weight changes, thyroid hormone levels (T3/T4), and plasma pharmacokinetics. Sex-stratified analysis is critical due to observed sex-based differences in toxicokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.